N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
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Description
N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19BrN4O and its molecular weight is 375.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
The synthesis and functionalization of piperidine derivatives, including those similar to N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, have been extensively studied. For instance, the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlights the importance of the triazine heterocycle for high potency and selectivity in drug design, emphasizing the role of phenyl group substitution in optimizing pharmacokinetic properties (Thalji et al., 2013). Additionally, the functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation demonstrates the versatility of such compounds in generating novel amides and highlights the reactivity of dibromo derivatives in forming dicarboxamides, offering insights into mechanism-driven synthesis strategies (Takács et al., 2012).
Potential Applications in Disease Modeling and Drug Discovery
Research into derivatives of piperidine and pyridazinone has also explored their potential applications in disease modeling and drug discovery. The exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors is a notable example, where N-phenyl derivatives demonstrated broad potency against resistant mutant viruses, suggesting a promising avenue for the development of novel antiviral therapies (Tang et al., 2010). Furthermore, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their evaluation for antimicrobial activity underscore the potential of such compounds in addressing antibiotic resistance and enhancing antimicrobial therapies (Babu et al., 2015).
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-12-4-9-16(21-20-12)22-10-2-3-13(11-22)17(23)19-15-7-5-14(18)6-8-15/h4-9,13H,2-3,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVBFULEJWFJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.